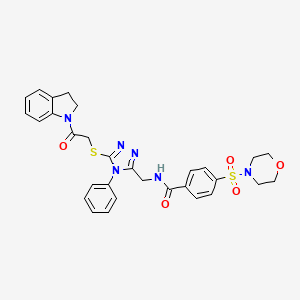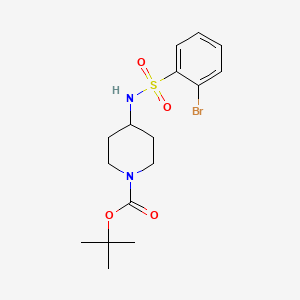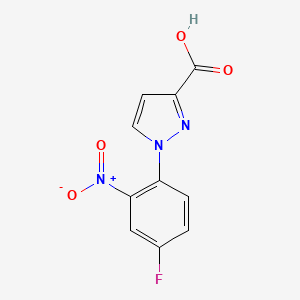
1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid” appears to be an organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-fluoro-2-nitrophenyl group at the 1-position and a carboxylic acid group at the 3-position.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone or a 1,3-ketoester with hydrazine. The 4-fluoro-2-nitrophenyl group could potentially be introduced through a substitution reaction, and the carboxylic acid group could be introduced through various methods, such as oxidation reactions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 4-fluoro-2-nitrophenyl group, and the carboxylic acid group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to confirm the structure.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring is aromatic and relatively stable. The nitro group is electron-withdrawing and could potentially undergo reduction reactions to form an amine. The carboxylic acid group could participate in various reactions, such as esterification or amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxylic acid group could influence its solubility in water. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound.Applications De Recherche Scientifique
Antiproliferative Activity
A study has synthesized several novel 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives, which were evaluated for their antiproliferative activities against various cell lines including Vero, C6, and HeLa cells. One derivative, ethyl 1-(3-nitrophenyl)-5-phenyl-3-(phenylcarbamoyl)-1H-pyrazole-4-carboxylate, exhibited significant performance against these cells, suggesting potential for cancer research and therapy (Kasımoğulları et al., 2015).
Herbicidal Effects
Research into pyrazole nitrophenyl ethers, a related class of compounds, has demonstrated notable herbicidal effects by inhibiting protoporphyrinogen IX oxidase, highlighting the potential of these derivatives in agricultural sciences (Clark, 1996).
Fluorescent Probes and Sensors
A series of donor-substituted 1,3,5-triaryl-2-pyrazoline fluorophores, structurally related to the compound , were studied for their photophysical properties. These derivatives were considered for use as intracellular pH probes due to their membrane permeability, low toxicity, and high quantum yield, offering potential applications in biological and chemical sensing (Fahrni et al., 2003).
Pharmaceutical Research
Derivatives of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid have been explored for their antimycobacterial activities. One study synthesized and evaluated a series of novel compounds for their effectiveness against Mycobacterium tuberculosis, with some showing significant potency, indicating their potential in the development of new antimycobacterial drugs (Sriram et al., 2007).
Solid-Phase Synthesis Applications
Research into the solid-phase synthesis of 1-pyrazol-3-ylbenzimidazoles from 4-fluoro-3-nitrobenzoate derivatives and 5(3)-amino-3(5)-substituted-1H-pyrazoles has been reported. This methodology showcases the versatility of pyrazole derivatives in facilitating efficient synthesis strategies for generating libraries of diverse heteroaryl derivatives of benzimidazoles (Portilla et al., 2008).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards of this compound. However, standard safety procedures should be followed when handling it, including wearing appropriate personal protective equipment.
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in cell cultures and animal models. If it’s a potential material for industrial use, studies could focus on its stability and performance under various conditions.
Propriétés
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O4/c11-6-1-2-8(9(5-6)14(17)18)13-4-3-7(12-13)10(15)16/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQULXIZZTARLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)-5-[1-(2-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2836920.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid](/img/structure/B2836923.png)
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836924.png)
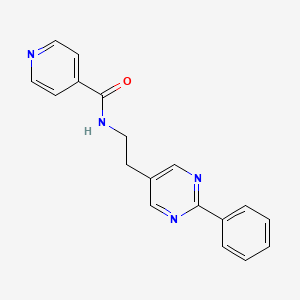
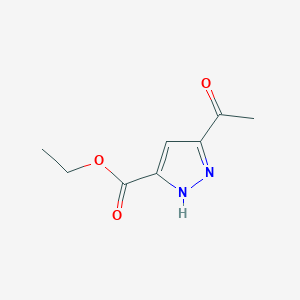
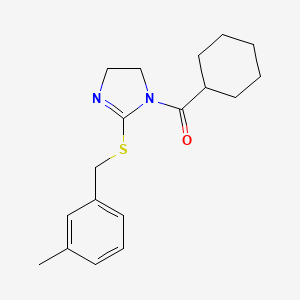
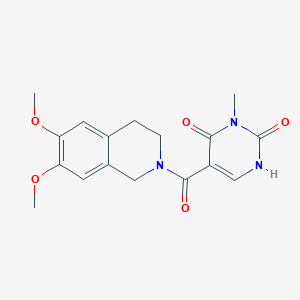
![2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzenecarbonitrile](/img/structure/B2836933.png)
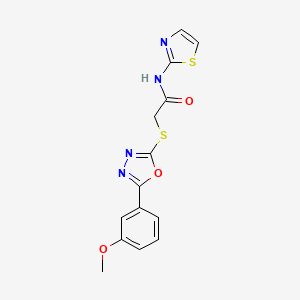
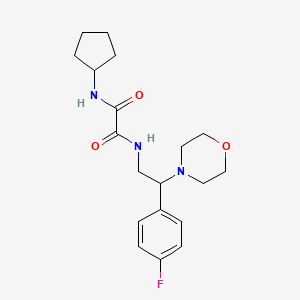
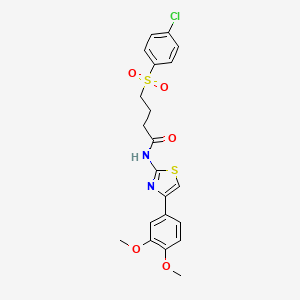
![2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2836940.png)
